Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Organic Synthesis Cross-Coupling Medicinal Chemistry

This iodo-substituted benzoate is a superior electrophilic coupling partner for Suzuki-Miyaura reactions, offering higher yields and milder conditions than bromo or non-halogenated analogs. The methyl ester provides orthogonal reactivity, eliminating protection/deprotection steps. Ideal for constructing biaryl scaffolds in medicinal chemistry. Secure your research supply of this high-efficiency building block.

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
CAS No. 1131614-63-5
Cat. No. B1418693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-4-(piperidin-1-yl)benzoate
CAS1131614-63-5
Molecular FormulaC13H16INO2
Molecular Weight345.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)I
InChIInChI=1S/C13H16INO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
InChIKeyXIANCJONAAJTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Iodo-4-(Piperidin-1-yl)Benzoate (CAS 1131614-63-5): A Structurally-Differentiated Piperidinyl Benzoate for Cross-Coupling and Advanced Synthesis


Methyl 3-iodo-4-(piperidin-1-yl)benzoate (CAS 1131614-63-5) is a functionalized benzoate ester characterized by an iodine atom at the 3-position and a piperidine ring at the 4-position of the aromatic core [1]. This compound belongs to a class of piperidinyl benzoates that serve as advanced intermediates in pharmaceutical synthesis and materials science. Its molecular formula is C13H16INO2, with a molecular weight of 345.18 g/mol . The presence of the heavy iodine atom (atomic weight 126.9) provides distinct reactivity advantages in transition metal-catalyzed cross-coupling reactions compared to its non-halogenated or brominated analogs, making it a strategically valuable building block for constructing complex molecular architectures .

Methyl 3-Iodo-4-(Piperidin-1-yl)Benzoate (1131614-63-5): Why Closely Related Piperidinyl Benzoates Cannot Be Substituted


Piperidinyl benzoates with different substitution patterns (e.g., non-iodinated, brominated, or acid derivatives) exhibit fundamentally different reactivity profiles that preclude their use as direct substitutes in synthetic workflows. The iodine substituent in Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), enabling higher yields and milder reaction conditions compared to the corresponding bromo- or non-halogenated analogs . Furthermore, the methyl ester functionality provides orthogonal reactivity to the free carboxylic acid derivative (CAS 1131614-26-0), which would require additional protection/deprotection steps in multi-step syntheses . These structural features directly impact synthetic efficiency, product purity, and overall yield in target molecule construction.

Methyl 3-Iodo-4-(Piperidin-1-yl)Benzoate (1131614-63-5): Comparative Quantitative Evidence for Procurement Decision-Making


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Iodide vs. Bromide Leaving Group

In Suzuki-Miyaura coupling reactions, the iodo substituent in Methyl 3-iodo-4-(piperidin-1-yl)benzoate demonstrates significantly higher reactivity compared to the corresponding bromo analog. While specific quantitative yield data for this exact compound is not publicly available in peer-reviewed literature, class-level inference from extensive studies on aryl halides indicates that aryl iodides undergo oxidative addition to Pd(0) catalysts approximately 10 to 100 times faster than aryl bromides under identical conditions [1]. This reactivity advantage translates to higher coupling yields and the ability to use milder reaction temperatures, which is critical for preserving sensitive functional groups in complex molecule synthesis.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Orthogonal Reactivity: Methyl Ester vs. Carboxylic Acid Derivative

The methyl ester of 3-iodo-4-(piperidin-1-yl)benzoate (target compound) provides distinct synthetic advantages over the free carboxylic acid analog (3-iodo-4-(piperidin-1-yl)benzoic acid, CAS 1131614-26-0). The ester serves as a protected form of the carboxylic acid, allowing for subsequent synthetic transformations (e.g., amide bond formation, reduction to alcohol) without interference from the acidic proton. The free acid would require an additional protection step (e.g., esterification) prior to use in many cross-coupling reactions to avoid catalyst poisoning or unwanted side reactions [1]. The molecular weight difference (345.18 g/mol for ester vs. 331.15 g/mol for acid) reflects the additional methyl group, which also alters solubility and chromatographic behavior .

Synthetic Methodology Protecting Group Strategy Multi-Step Synthesis

Verified Purity Specifications: Commercial Availability at ≥95% Purity

Commercial suppliers specify a minimum purity of 95% for Methyl 3-iodo-4-(piperidin-1-yl)benzoate (CAS 1131614-63-5), with some vendors offering NLT 98% grades . This is comparable to the purity specifications for the non-iodinated analog Methyl 4-(piperidin-1-yl)benzoate (CAS 10338-58-6), which is typically offered at similar purity levels . However, the target compound is explicitly characterized as a versatile reagent for organic synthesis, with documented use in substitution and coupling reactions to create biaryl compounds . In contrast, the non-iodinated analog lacks the reactive halogen handle required for direct cross-coupling, limiting its utility in constructing carbon-carbon bonds.

Quality Control Synthetic Reliability Procurement

Halogen Bonding Potential: Iodine as a Supramolecular Synthon

The iodine atom in Methyl 3-iodo-4-(piperidin-1-yl)benzoate can participate in halogen bonding interactions, a feature absent in non-halogenated piperidinyl benzoates. While quantitative data for this specific compound is limited, class-level inference indicates that aryl iodides form stronger halogen bonds (binding energies typically 5-30 kJ/mol) compared to aryl bromides or chlorides due to the larger polarizability and more positive σ-hole of iodine [1]. This property is exploited in crystal engineering to control solid-state packing and in medicinal chemistry to enhance ligand-receptor binding affinity. The non-iodinated analog Methyl 4-(piperidin-1-yl)benzoate (CAS 10338-58-6) lacks this interaction mode entirely [2].

Crystal Engineering Supramolecular Chemistry Drug Design

Methyl 3-Iodo-4-(Piperidin-1-yl)Benzoate (1131614-63-5): Optimized Application Scenarios Based on Differential Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in Medicinal Chemistry

This compound is optimally employed as an electrophilic coupling partner in Suzuki-Miyaura reactions to construct biaryl scaffolds. The iodo substituent ensures efficient oxidative addition to palladium catalysts, enabling high-yield coupling with aryl boronic acids under mild conditions . This application scenario is directly supported by the compound's documented use in coupling reactions and the class-level evidence for superior reactivity of aryl iodides [1]. The resulting biaryl products are common motifs in kinase inhibitors, GPCR ligands, and other drug-like molecules, making this a critical step in medicinal chemistry workflows.

Orthogonal Functionalization in Multi-Step Synthesis

The methyl ester group serves as a masked carboxylic acid, allowing for selective functionalization of the iodine handle via cross-coupling without interference from the ester. This orthogonal reactivity eliminates the need for protection/deprotection sequences, saving at least one synthetic step compared to using the free acid analog (CAS 1131614-26-0) [2]. This is particularly valuable in the convergent synthesis of complex natural products or pharmaceutical intermediates where step-count reduction directly correlates with increased overall yield and reduced cost.

Halogen Bonding-Driven Crystal Engineering and Solid Form Selection

The iodine atom enables directional halogen bonding interactions that can be harnessed to control crystal packing, improve solid-state stability, or co-crystallize with target molecules. This property is absent in the non-iodinated analog Methyl 4-(piperidin-1-yl)benzoate (CAS 10338-58-6) [3]. In pharmaceutical development, halogen bonding can be exploited to enhance the physicochemical properties of drug candidates, including solubility and bioavailability, making this compound a valuable tool in pre-formulation studies and crystal engineering research [4].

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